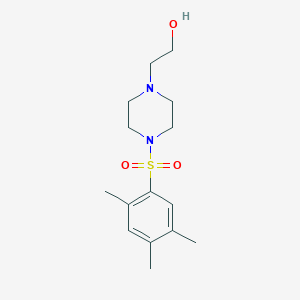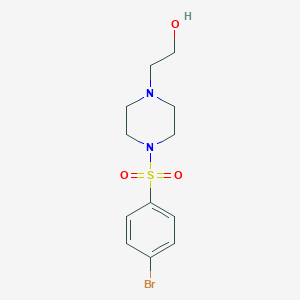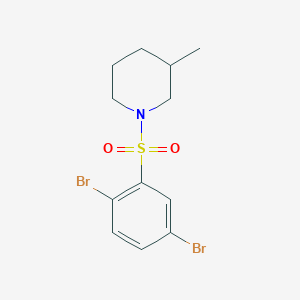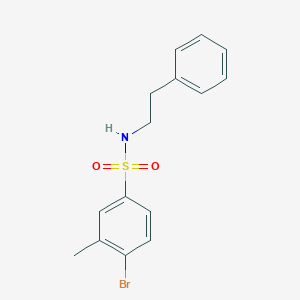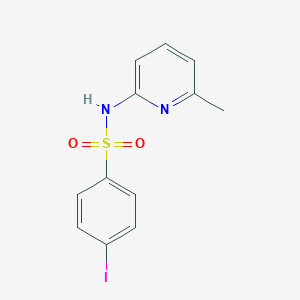![molecular formula C15H15NO6S B512907 4-[(3,4-dimethoxyphenyl)sulfonylamino]benzoic Acid CAS No. 1013618-66-0](/img/structure/B512907.png)
4-[(3,4-dimethoxyphenyl)sulfonylamino]benzoic Acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[(3,4-Dimethoxyphenyl)sulfonylamino]benzoic acid is an organic compound with the molecular formula C₁₅H₁₅NO₆S It is characterized by the presence of a benzoic acid moiety substituted with a sulfonylamino group, which is further substituted with a 3,4-dimethoxyphenyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(3,4-dimethoxyphenyl)sulfonylamino]benzoic acid typically involves the following steps:
Formation of the sulfonyl chloride intermediate: This step involves the reaction of 3,4-dimethoxyaniline with chlorosulfonic acid to form 3,4-dimethoxyphenylsulfonyl chloride.
Coupling with benzoic acid derivative: The sulfonyl chloride intermediate is then reacted with 4-aminobenzoic acid in the presence of a base, such as triethylamine, to form the desired product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as recrystallization and chromatography.
化学反応の分析
Types of Reactions
4-[(3,4-Dimethoxyphenyl)sulfonylamino]benzoic acid can undergo various types of chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The sulfonyl group can be reduced to a sulfide.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride or potassium tert-butoxide.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of sulfides.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学的研究の応用
4-[(3,4-Dimethoxyphenyl)sulfonylamino]benzoic acid has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: It can be incorporated into polymers and other materials to impart specific properties such as increased thermal stability or enhanced mechanical strength.
Biological Studies: It can be used as a probe to study enzyme-substrate interactions and other biochemical processes.
作用機序
The mechanism of action of 4-[(3,4-dimethoxyphenyl)sulfonylamino]benzoic acid depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors, thereby modulating biological pathways. The sulfonylamino group can form hydrogen bonds with target proteins, while the benzoic acid moiety can interact with hydrophobic pockets in the protein structure.
類似化合物との比較
Similar Compounds
- 4-[(3,4-Dimethoxyphenyl)sulfonylamino]benzenesulfonic acid
- 4-[(3,4-Dimethoxyphenyl)sulfonylamino]benzamide
Uniqueness
4-[(3,4-Dimethoxyphenyl)sulfonylamino]benzoic acid is unique due to the presence of both a sulfonylamino group and a benzoic acid moiety. This combination allows for diverse chemical reactivity and potential applications in various fields. The methoxy groups also provide additional sites for chemical modification, enhancing its versatility.
特性
IUPAC Name |
4-[(3,4-dimethoxyphenyl)sulfonylamino]benzoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO6S/c1-21-13-8-7-12(9-14(13)22-2)23(19,20)16-11-5-3-10(4-6-11)15(17)18/h3-9,16H,1-2H3,(H,17,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSQZVJVFKHDQBQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)C(=O)O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO6S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![1-[(4-bromo-2,5-dimethylphenyl)sulfonyl]-2-methyl-1H-imidazole](/img/structure/B512825.png)

![1-[(5-Bromo-2,4-dimethylphenyl)sulfonyl]azepane](/img/structure/B512831.png)

![1-Benzyl-4-[(2,3,4-trimethylphenyl)sulfonyl]piperazine](/img/structure/B512836.png)

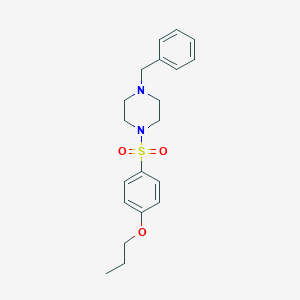

![2-[4-(3,4-Dichlorophenyl)sulfonylpiperazin-1-yl]ethanol](/img/structure/B512845.png)
